2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a thiophenyl group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.
Cyclopropylmethylation: The next step involves the reaction of the methoxyphenyl halide with a cyclopropylmethylamine derivative under suitable conditions to form the intermediate.
Thiophenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, bases, and acids are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: shares similarities with other compounds that have methoxyphenoxy, thiophenyl, or cyclopropylmethyl groups.
2-(2-methoxyphenoxy)acetamide: Lacks the cyclopropylmethyl and thiophenyl groups.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: Lacks the methoxyphenoxy group.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-13-5-2-3-6-14(13)21-11-16(19)18-12-17(8-9-17)15-7-4-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGNLYBOKSWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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